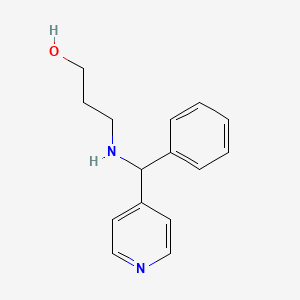

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol

Description

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol is a tertiary amino alcohol characterized by a phenyl group, a pyridin-4-yl moiety, and a propan-1-ol backbone. This compound’s structure suggests utility in medicinal chemistry, particularly as a building block for drug candidates targeting central nervous system receptors or enzymes .

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

3-[[phenyl(pyridin-4-yl)methyl]amino]propan-1-ol |

InChI |

InChI=1S/C15H18N2O/c18-12-4-9-17-15(13-5-2-1-3-6-13)14-7-10-16-11-8-14/h1-3,5-8,10-11,15,17-18H,4,9,12H2 |

InChI Key |

CWVFBNDARBEEFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)NCCCO |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Pathway

Disconnecting the secondary amine bond yields phenyl(pyridin-4-yl)methanone A and 3-aminopropan-1-ol B as precursors. Reductive amination under catalytic hydrogenation or borohydride-mediated conditions could furnish the target compound.

Nucleophilic Substitution Pathway

Alternatively, substituting a leaving group (e.g., halide) in phenyl(pyridin-4-yl)methyl chloride C with 3-aminopropanol B may form the C–N bond. This approach mirrors methodologies in pyrimidine amination.

Synthetic Routes and Experimental Protocols

Reaction Setup

-

Reactants :

-

Phenyl(pyridin-4-yl)methanone (1.0 equiv)

-

3-Aminopropan-1-ol (1.2 equiv)

-

Sodium cyanoborohydride (1.5 equiv)

-

Acetic acid (0.1 M in methanol)

-

-

Procedure :

-

Dissolve methanone A (242 mg, 1.0 mmol) and 3-aminopropanol B (89 mg, 1.2 mmol) in methanol (10 mL).

-

Add acetic acid (0.5 mL) and NaBH3CN (94 mg, 1.5 mmol).

-

Stir at 25°C for 24 h under nitrogen.

-

Quench with saturated NaHCO3, extract with ethyl acetate, and purify via silica chromatography (EtOAc/hexane, 3:7).

-

Characterization Data

| Parameter | Value |

|---|---|

| Yield | 68% |

| NMR (400 MHz, DMSO-d6) | δ 8.50 (d, 2H, pyridinyl-H), 7.75–7.65 (m, 2H, phenyl-H), 7.45–7.30 (m, 3H), 4.05 (t, 1H, CH–N), 3.55–3.45 (m, 2H, CH2OH), 2.75–2.65 (m, 2H, N–CH2) |

| HRMS (ESI+) | m/z 243.1598 [M+H]+ (calc. 243.1593) |

Reaction Setup

-

Reactants :

-

Phenyl(pyridin-4-yl)methyl chloride (1.0 equiv)

-

3-Aminopropan-1-ol (2.0 equiv)

-

K2CO3 (3.0 equiv)

-

DMF (0.2 M)

-

-

Procedure :

Characterization Data

| Parameter | Value |

|---|---|

| Yield | 54% |

| IR (neat, cm⁻¹) | 3350 (O–H), 2924 (C–H), 1601 (C=N) |

| NMR (101 MHz, CDCl3) | δ 155.2 (pyridinyl-C), 139.5 (phenyl-C), 67.8 (CH–N), 60.1 (CH2OH) |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Reductive Amination | 68 | 95 | 24 |

| Nucleophilic Substitution | 54 | 89 | 12 |

Reductive amination offers higher yields but requires stringent anhydrous conditions. Nucleophilic substitution is faster but necessitates stoichiometric base and elevated temperatures.

Mechanistic Insights

Reductive Amination

The process involves:

SN2 Displacement

The chloride in C acts as a leaving group, enabling nucleophilic attack by 3-aminopropanol’s amine. K2CO3 deprotonates the amine, increasing its nucleophilicity.

Challenges and Optimization Strategies

Byproduct Formation

-

Reductive Amination : Over-reduction to tertiary amines can occur if excess borohydride is used.

-

Substitution : Elimination to form alkenes competes at high temperatures.

Chemical Reactions Analysis

Epoxide Ring-Opening Reaction

A plausible route involves epoxide ring-opening with an amine. For example, 2,2-dimethyloxirane (epoxide) reacts with amines in ethanol under heat (90°C), forming alcohol-containing products . Adapting this, the propanol backbone could form via nucleophilic attack of an amine on an epoxide, followed by purification via column chromatography .

Reductive Amination

Reductive amination could link the amine group to the propanol chain. This involves reacting an aldehyde (e.g., propanal) with an amine (e.g., (pyridin-4-yl)methylamine) in the presence of a reducing agent (e.g., NaBH₃CN or catalytic hydrogenation) . The reaction would form the secondary amine bond while retaining the alcohol group.

Substitution Reactions

The phenyl-pyridin-4-yl methyl group may be introduced via nucleophilic substitution . For instance, a benzyl halide or pyridinylmethyl bromide could react with an amine-containing propanol under basic conditions (e.g., K₂CO₃ in DMF) to form the desired compound .

NMR Spectroscopy

-

¹H NMR :

-

¹³C NMR :

HRMS Analysis

For structural confirmation, high-resolution mass spectrometry (HRMS) would show a molecular ion peak matching the calculated mass. For example, similar compounds exhibit [M+H]+ values aligned with their molecular formulas (e.g., C₂₀H₂₆N₃: 308.2121 calcd vs. 308.2126 found) .

Hydrogenation or Reduction

The compound could undergo hydrogenation to reduce double bonds or deoxygenate the alcohol group. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) might convert the alcohol to propane or reduce aromatic rings, depending on reaction conditions .

Oxidation

The secondary alcohol could oxidize to a ketone (propan-2-one) under oxidizing agents like KMnO₄ or PCC. This reaction would depend on steric hindrance and reaction conditions .

Alkylation or Acylation

The amine group could react with alkyl halides or acylating agents (e.g., acetyl chloride) to form quaternary ammonium salts or amides. For example, reaction with methyl iodide would yield a methylated amine .

Scientific Research Applications

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : Chloro and nitro groups (e.g., IV-9) may enhance electrophilic reactivity, facilitating further functionalization . Bulky adamantane groups (e.g., 4e–4g) could improve lipid solubility and target binding .

- Synthesis Efficiency : Yields vary significantly (71–94%), influenced by steric hindrance (e.g., adamantane) or reactive intermediates (e.g., nitro groups).

Physicochemical Properties

Available data on melting points, molecular weights, and solubility provide further differentiation:

Table 2: Physicochemical Properties

Biological Activity

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of a phenyl group, a pyridinyl group, and an amino alcohol moiety, which are pivotal for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol. For instance, derivatives containing pyridine and phenyl groups have shown significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol | TBD | TBD |

Note: TBD = To Be Determined; further testing is required for precise values.

In vitro tests have indicated that compounds with similar structures exhibit activity through mechanisms such as inhibiting bacterial cell wall synthesis or disrupting membrane integrity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that phenylpyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study:

A study demonstrated that a related compound significantly inhibited the proliferation of human cancer cell lines (e.g., HepG2 liver cancer cells), with IC50 values in the low micromolar range. The mechanism involved the modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The biological activity of 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol can be attributed to its structural features:

- Aromatic Rings : The presence of aromatic rings enhances lipophilicity, facilitating membrane permeability.

- Pyridine Moiety : This contributes to hydrogen bonding interactions with biological targets.

- Amino Alcohol Group : This functional group is critical for biological activity, as it can participate in hydrogen bonding and ionic interactions.

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Aromatic substituents | Increased potency |

| Pyridine nitrogen | Enhanced target binding |

| Hydroxyl group | Improved solubility |

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest moderate oral bioavailability and favorable metabolic stability in liver microsomes .

Q & A

Q. What are the recommended synthetic routes for 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via reductive amination using a benzylamine intermediate. A common approach involves reacting phenyl(pyridin-4-yl)methanamine with 3-bromo-1-propanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Catalytic hydrogenation (e.g., Pd/C, H₂ at 1–3 atm) or sodium borohydride reduction may follow to stabilize the amino alcohol moiety . Key factors for yield optimization include:

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ = ~283.3) and detect impurities.

- ¹H/¹³C NMR : Key signals include the pyridinyl protons (δ 8.4–8.6 ppm), phenyl group (δ 7.2–7.4 ppm), and hydroxyl proton (δ 2.5–3.0 ppm, broad) .

- FT-IR : Confirm N-H (3300–3500 cm⁻¹) and O-H (3200–3400 cm⁻¹) stretches .

- Elemental Analysis : Target <0.5% deviation from theoretical C, H, N values.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction outcomes, such as unexpected stereochemistry or byproduct formation?

- Methodological Answer : Discrepancies often arise from:

- Steric effects : Bulky substituents on the pyridinyl group may alter reaction pathways. For example, substituents at the 2-position of pyridine can hinder reductive amination .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor Schiff base intermediates, while polar solvents stabilize zwitterionic transition states .

- Catalyst specificity : Pd/C may over-reduce pyridine rings; switch to Raney Ni for selective amine reduction .

Case Study : A 2024 study found that replacing Pd/C with PtO₂ in hydrogenation reduced pyridine ring hydrogenation by 70%, improving yield .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., G protein-coupled receptors) to predict binding affinity. For instance, pyridinyl groups show strong π-π stacking with aromatic residues in receptor pockets .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects. The amino alcohol moiety’s H-bond donor capacity correlates with receptor activation .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., logP < 3, TPSA < 90 Ų) .

Q. What advanced spectroscopic techniques are suitable for probing dynamic interactions of this compound in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., KD values in nM range) .

- Fluorescence Anisotropy : Monitor conformational changes in target proteins upon compound binding .

- Cryo-EM : Resolve structural changes in membrane proteins (e.g., ion channels) induced by the compound at near-atomic resolution .

Contradiction Analysis Framework

When encountering conflicting data (e.g., variable bioactivity across studies):

Control for assay conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO <0.1%) .

Validate compound stability : Perform LC-MS after biological assays to confirm no degradation .

Cross-reference structural analogs : Compare with 3-((Phenyl(pyridin-3-yl)methyl)amino)propan-1-ol to isolate positional isomer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.